Bzl,ME-L-val-ome hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to off-white solid that is soluble in solvents such as methanol, dimethyl sulfoxide, and dimethylformamide . This compound is commonly used in peptide synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bzl,ME-L-val-ome hcl is synthesized starting from Bzl-L-Val-OMe. The synthesis involves a series of reactions, including esterification and hydrochloride salt formation. The reaction conditions typically involve the use of solvents like methanol and reagents such as hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve additional purification steps to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bzl,ME-L-val-ome hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
Bzl,ME-L-val-ome hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and intermediates .
Wirkmechanismus
The mechanism of action of Bzl,ME-L-val-ome hcl involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The molecular pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bzl,ME-L-val-ome hcl include:
- L-Valine methyl ester hydrochloride
- N-ME-VAL-OME HCL
- Other benzyl-substituted amino acid derivatives .
Uniqueness
This compound is unique due to its specific structure and properties, which make it particularly useful in peptide synthesis and other specialized applications. Its solubility in various solvents and its reactivity in different chemical reactions distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C14H22ClNO2 |
---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
methyl 2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H |
InChI-Schlüssel |
GSDDQUTUNQLSSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.